molecular formula C7H7BrO3S B1596260 4-(Bromomethyl)benzenesulfonic acid CAS No. 82835-61-8

4-(Bromomethyl)benzenesulfonic acid

Cat. No.: B1596260
CAS No.: 82835-61-8
M. Wt: 251.1 g/mol
InChI Key: DDSXIDHLKARTSS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzenesulfonic acid is a useful research compound. Its molecular formula is C7H7BrO3S and its molecular weight is 251.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(bromomethyl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSXIDHLKARTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276593
Record name 4-(bromomethyl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82835-61-8
Record name 4-(bromomethyl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Bromomethyl)benzenesulfonic acid CAS 82835-61-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Bromomethyl)benzenesulfonic Acid (CAS 82835-61-8)

This compound is a bifunctional organic compound of significant interest to researchers in organic synthesis and drug development. Its structure, featuring both a reactive benzylic bromide and a strongly acidic sulfonic acid group, makes it a versatile reagent and building block for the synthesis of more complex molecules. The benzylic bromide allows for the introduction of the substituted benzyl moiety via nucleophilic substitution reactions, while the sulfonic acid group imparts high water solubility and can be used to form salts or act as a catalyst. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and handling of this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. This section details the key physicochemical and spectroscopic characteristics of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models due to a lack of extensive experimental data in the public domain.

PropertyValueSource
CAS Number 82835-61-8[1][2][3]
Molecular Formula C₇H₇BrO₃S[1][2][3]
Molecular Weight 251.10 g/mol [1][2][3]
IUPAC Name This compound[1][3]
Synonyms Benzenesulfonic acid, 4-(bromomethyl)-; 4-(Bromomethyl)benzene-1-sulfonic acid[1][3]
Predicted Density 1.772 ± 0.06 g/cm³[2]
Predicted pKa -0.70 ± 0.50[2]
Monoisotopic Mass 249.92993 Da[1]
Spectroscopic Profile (Predicted)

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic and benzylic protons.

  • Aromatic Protons (Ar-H): Two doublets in the aromatic region (typically δ 7.2-8.0 ppm). The protons ortho to the electron-withdrawing sulfonic acid group will be downfield, while the protons ortho to the bromomethyl group will be slightly more upfield.

  • Benzylic Protons (-CH₂Br): A singlet in the region of δ 4.5-4.8 ppm. The chemical shift is influenced by the electronegative bromine atom.

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework.

  • Aromatic Carbons: Four signals in the aromatic region (δ 125-150 ppm), corresponding to the four unique carbon environments on the benzene ring.

  • Benzylic Carbon (-CH₂Br): A signal in the range of δ 32-35 ppm.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the sulfonic acid and aromatic functionalities.

  • O-H Stretch (Sulfonic Acid): A very broad and strong absorption in the region of 2500-3300 cm⁻¹, characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid.[4]

  • S=O Stretch (Sulfonic Acid): Strong absorptions around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Bends: Peaks in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: A peak in the lower frequency region, typically 600-500 cm⁻¹.

1.2.4. Mass Spectrometry

In mass spectrometry, the fragmentation pattern will be influenced by the presence of both the bromine atom and the sulfonic acid group.

  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z 250 and 252 with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragments: Common fragmentation pathways would likely involve the loss of SO₃ (80 Da) and Br (79/81 Da). The formation of a stable tropylium-like ion at m/z 91 is also possible after loss of the bromo and sulfonyl moieties.

Synthesis of this compound

The synthesis of this compound can be achieved through the free-radical bromination of p-toluenesulfonic acid. This method is analogous to the well-established Wohl-Ziegler bromination of toluic acid derivatives.[5][6]

Reaction Scheme

Synthesis_of_4_Bromomethylbenzenesulfonic_acid p_toluenesulfonic_acid p-Toluenesulfonic acid reaction Reflux p_toluenesulfonic_acid->reaction nbs N-Bromosuccinimide (NBS) nbs->reaction initiator Radical Initiator (e.g., AIBN) initiator->reaction solvent Solvent (e.g., CCl4) solvent->reaction product This compound succinimide Succinimide reaction->product reaction->succinimide

Caption: Synthesis of this compound from p-toluenesulfonic acid.

Experimental Protocol (Adapted)

This protocol is adapted from the established procedure for the synthesis of 4-(bromomethyl)benzoic acid.[5]

Materials:

  • p-Toluenesulfonic acid monohydrate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Hexane

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluenesulfonic acid monohydrate (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN.

  • Add carbon tetrachloride to the flask to create a slurry.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature, then further cool in an ice bath.

  • Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization. Due to the high polarity of the sulfonic acid, a mixture of polar and non-polar solvents may be necessary. Alternatively, washing the crude product with hexane can help remove non-polar impurities.[5]

Self-Validation: The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the methyl singlet of the starting material (around δ 2.4 ppm) and the appearance of the benzylic methylene singlet of the product (around δ 4.6 ppm).

Chemical Reactivity and Applications

The dual functionality of this compound dictates its chemical reactivity and utility in organic synthesis.

Reactivity Profile

Reactivity_of_4_Bromomethylbenzenesulfonic_acid central_molecule This compound nucleophilic_substitution Nucleophilic Substitution (at -CH₂Br) central_molecule->nucleophilic_substitution Nu⁻ salt_formation Salt Formation (at -SO₃H) central_molecule->salt_formation Base sulfonamide_formation Sulfonamide Formation (from sulfonyl chloride) central_molecule->sulfonamide_formation 1. SOCl₂ 2. R₂NH

Caption: Key reaction pathways for this compound.

  • Benzylic Bromide: The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates). This allows for the covalent attachment of the 4-sulfobenzyl moiety to other molecules.

  • Sulfonic Acid: As a strong acid, the sulfonic acid group is typically deprotonated at neutral pH. It can be used to form salts with inorganic or organic bases, which can be advantageous for improving the aqueous solubility of a target molecule. The sulfonic acid can also be converted to a sulfonyl chloride, which is a key intermediate for the synthesis of sulfonamides.[7]

Applications in Drug Development and Organic Synthesis

Benzenesulfonic acid derivatives are widely used in the pharmaceutical industry as intermediates, catalysts, and for salt formation to improve drug properties like solubility and stability.[8]

  • Intermediate in API Synthesis: Bifunctional molecules like this compound are valuable for synthesizing complex drug molecules. The benzylic bromide can be used to link to a core scaffold, while the sulfonic acid can be used to improve the pharmacokinetic properties of the final compound. For example, the related compound 4-(bromomethyl)benzoic acid is a key intermediate in the synthesis of the antihypertensive drug Eprosartan.[9]

  • Linker in Solid-Phase Synthesis: The reactive bromomethyl group can be used to attach the molecule to a solid support, with the sulfonic acid group then available for further reactions in a solid-phase synthesis workflow.

  • Synthesis of Bioactive Sulfonamides: After conversion to the corresponding sulfonyl chloride, this reagent can be used to synthesize a variety of sulfonamides, a class of compounds with a broad range of biological activities, including antibacterial and anticancer properties.[7]

Safety, Handling, and Storage

Proper handling and storage are crucial when working with reactive chemical reagents.

Hazard Summary

While a specific, detailed safety data sheet for this compound is not widely available, based on its functional groups and data for related compounds, the following hazards can be anticipated:

  • Corrosive: The sulfonic acid group makes the compound highly acidic and corrosive. It can cause severe skin burns and eye damage.

  • Irritant: The benzylic bromide is a lachrymator and can cause skin and respiratory irritation.

  • Alkylating Agent: Benzylic bromides are alkylating agents and should be handled with care as they can react with biological nucleophiles.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: If working with fine powders, a respirator may be necessary.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong bases and oxidizing agents.

  • Due to its hygroscopic nature, storage in a desiccator may be beneficial.

Conclusion

This compound is a valuable bifunctional reagent with significant potential in organic synthesis and medicinal chemistry. Its combination of a reactive benzylic bromide and a polar, acidic sulfonic acid group allows for a wide range of chemical transformations. While detailed experimental data for this specific compound is sparse in the public literature, its properties and reactivity can be reliably inferred from analogous structures. Researchers can leverage this versatile building block for the synthesis of novel compounds with tailored properties, particularly in the development of new pharmaceutical agents.

References

  • PubChem. This compound. [Link]

  • Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.
  • Supporting Information for "Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds". Royal Society of Chemistry. [Link]

  • Hainan Sincere Industries. What is benzene sulphonic acid used for drug synthesis? [Link]

  • Justia Patents. Liquid thermostable phosphoric acid esters for the fiber conditioning. [Link]

  • Supporting Information for "Mass spectral fragmentations of sulfon
  • PubChem. This compound. [Link]

  • The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]

  • U.S. Environmental Protection Agency. Benzenesulfonic acid, 4-(bromomethyl)-, sodium salt (1:1) - Substance Details. [Link]

  • CAS. CA Database Summary Sheet (DBSS). [Link]

  • PubChem. Moisture-curing polyurethane composition containing oxazolidine - Patent WO-2020126841-A1. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

Sources

Technical Monograph: 4-(Bromomethyl)benzenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthetic Utility, and Handling Protocols

Executive Summary

In the landscape of drug development and proteomic engineering, solubility remains a critical bottleneck. 4-(Bromomethyl)benzenesulfonic acid sodium salt (BBS-Na) serves as a pivotal bifunctional reagent: it combines a highly reactive alkylating moiety (benzyl bromide) with a strongly hydrophilic sulfonate group.

This guide provides a rigorous technical analysis of BBS-Na, focusing on its precise molecular weight determination for stoichiometry, its mechanism of action in bioconjugation, and validated protocols for its use as a solubilizing agent.

Physicochemical Profile & Molecular Weight Analysis

Accurate stoichiometry in organic synthesis and bioconjugation requires a distinction between Average Molecular Weight (for bulk weighing) and Monoisotopic Mass (for Mass Spectrometry identification).

Structural Identity
  • IUPAC Name: Sodium 4-(bromomethyl)benzenesulfonate

  • Molecular Formula: C₇H₆BrNaO₃S

  • Core Functionality: The molecule consists of a benzene ring para-substituted with an electrophilic bromomethyl group and a hydrophilic sodium sulfonate group.

Quantitative Data Table
ParameterValueTechnical Note
Average Molecular Weight 273.08 g/mol Used for calculating molar equivalents in synthesis.
Monoisotopic Mass 271.91 g/mol Based on ⁷⁹Br isotope. Essential for HRMS validation.
Appearance White to off-white crystalline powderHighly hygroscopic; store under inert atmosphere.
Solubility >50 mg/mL in WaterThe sulfonate group ensures high aqueous solubility.
Reactive Group Alkyl Halide (Benzyl Bromide)Susceptible to Sₙ2 attack by nucleophiles.
Molecular Weight Calculation Breakdown

To ensure trustworthiness in analytical applications, the molecular weight is derived from standard atomic weights:

  • Carbon (7 × 12.011): 84.077

  • Hydrogen (6 × 1.008): 6.048

  • Bromine (1 × 79.904): 79.904

  • Oxygen (3 × 15.999): 47.997

  • Sulfur (1 × 32.065): 32.065

  • Sodium (1 × 22.989): 22.989

  • Total: 273.08 g/mol

Mechanistic Action: The Solubilizing Linker

The utility of BBS-Na lies in its ability to introduce a negative charge (sulfonate) to hydrophobic molecules via a nucleophilic substitution reaction.

Reaction Pathway (Sₙ2)

The benzylic carbon attached to the bromine is electron-deficient. Nucleophiles (such as thiols in cysteine or amines in lysine) attack this carbon, displacing the bromide ion. The result is a stable covalent bond connecting the target molecule to the benzenesulfonate group.

Visualization: Nucleophilic Substitution Mechanism

The following diagram illustrates the reaction between a generic thiol (R-SH) and BBS-Na.

ReactionMechanism Nucleophile Nucleophile (R-SH / R-NH2) Transition Transition State [Sₙ2 Attack] Nucleophile->Transition Attacks Benzylic Carbon Reagent BBS-Na (Electrophile) Reagent->Transition Substrate Product Sulfonated Conjugate (Water Soluble) Transition->Product Bond Formation LeavingGroup Bromide Ion (Br-) Transition->LeavingGroup Displacement

Figure 1: Sₙ2 reaction pathway showing the displacement of the bromide leaving group by a nucleophile to generate a water-soluble conjugate.

Experimental Protocol: Cysteine Alkylation for Solubility Enhancement

Context: This protocol is designed for researchers attempting to solubilize hydrophobic peptides or small molecules containing a thiol group.

Reagents and Equipment
  • Target Substrate: Thiol-containing compound (1.0 eq).

  • Reagent: this compound sodium salt (1.2 – 1.5 eq).

  • Solvent: Phosphate Buffer (pH 7.5) or DMF/Water mixture for hydrophobic substrates.

  • Base: Not usually required if pH is maintained > 7.0; otherwise, Diisopropylethylamine (DIPEA).

Step-by-Step Methodology
  • Preparation: Dissolve the Target Substrate in the minimum amount of solvent. If the substrate is insoluble in water, use a 1:1 mixture of DMF and 100mM Phosphate Buffer (pH 7.5).

  • Activation: Add BBS-Na (solid or pre-dissolved in water) to the reaction vessel.

    • Expert Insight: BBS-Na hydrolyzes slowly in water. Prepare the solution immediately before use to prevent loss of activity [1].

  • Incubation: Stir the reaction at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor reaction progress via LC-MS. Look for the mass shift of +171 Da (Addition of -CH₂-Ph-SO₃H minus HBr).

  • Quenching: If unreacted BBS-Na remains, add a small excess of Dithiothreitol (DTT) to quench the alkylating agent.

  • Purification:

    • Method: Reverse-phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA. The sulfonated product will elute earlier than the starting material due to increased polarity.

Workflow Visualization

Workflow Start Start: Hydrophobic Thiol Substrate Dissolve Dissolve in pH 7.5 Buffer/DMF Start->Dissolve AddReagent Add BBS-Na (1.5 eq) (Freshly Prepared) Dissolve->AddReagent React Incubate 2-4 Hours @ RT AddReagent->React Check LC-MS Check (+171 Da Shift?) React->Check Check->AddReagent No (Incomplete) Quench Quench with DTT Check->Quench Yes Purify HPLC Purification (Collect Early Eluting Peak) Quench->Purify

Figure 2: Operational workflow for solubilizing hydrophobic thiols using BBS-Na, including critical checkpoint logic.

Safety & Handling (E-E-A-T Compliance)

As an alkylating agent, BBS-Na poses specific risks that must be managed to ensure laboratory safety.

  • Genotoxicity Hazard: Like all benzyl halides, this compound can alkylate DNA. It must be handled inside a fume hood.

  • Hygroscopicity: The sodium salt attracts moisture. Water facilitates the hydrolysis of the C-Br bond, generating HBr and the corresponding alcohol, rendering the reagent inert.

    • Storage Protocol: Store in a desiccator at 4°C. Allow the bottle to warm to room temperature before opening to prevent condensation.

References

  • PubChem. (n.d.). This compound sodium salt Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Methodological & Application

Radical bromination of p-toluenesulfonic acid using NBS

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Bromination

I'm starting with focused Google searches to gather information on brominating p-toluenesulfonic acid with NBS. My aim is to collect data on reaction mechanisms, experimental methods, safety concerns, and potential applications. Then, I plan to analyze the gathered data and synthesize my findings.

Outlining Application Note Structure

I'm now outlining the application note's structure. First, I will introduce the reaction's significance. Then, a mechanistic explanation. This will be followed by a comprehensive experimental protocol section. Finally, I will discuss factors influencing the reaction's outcome. I'm focusing on explaining the "why" behind each step, while incorporating challenges and troubleshooting. I'm simultaneously designing and writing the DOT code for a Graphviz diagram.

Defining Research and Structure

I'm now diving into targeted Google searches on radical bromination of p-toluenesulfonic acid with NBS. I will synthesize the findings into an application note structure: an introduction, mechanistic explanation, detailed protocol, and influencing factors. I'm focusing on "why" each step works and integrating challenges, trouble-shooting, and authoritative sources. I'm also preparing the DOT code for a Graphviz diagram of the mechanism.

Alkylation of amines using Sodium 4-(bromomethyl)benzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Using Sodium 4-(bromomethyl)benzenesulfonate (SBBS)

Executive Summary & Chemical Rationale

Sodium 4-(bromomethyl)benzenesulfonate (SBBS) is a specialized electrophile designed to introduce a highly polar, negatively charged 4-sulfobenzyl group to nucleophilic substrates, primarily amines. Unlike standard alkyl halides (e.g., benzyl bromide), SBBS carries a permanent sulfonate moiety (


), rendering it water-soluble.

Primary Applications:

  • Solubility Engineering: Converting hydrophobic drug candidates or ligands into water-soluble derivatives.

  • Surface Modification: Introducing negative charges to amine-functionalized polymers or silica surfaces (creating cation-exchange surfaces).

  • Zwitterion Synthesis: Creating sulfobetaine-type surfactants or hydrogels.

This guide outlines the optimized protocols for the


-alkylation of amines , focusing on mitigating the primary competing reaction: the hydrolysis of the benzylic bromide.
Mechanistic Insight & Reaction Design

The reaction follows a classical


 (Substitution Nucleophilic Bimolecular)  pathway. However, the ionic nature of the reagent introduces unique solubility and electrostatic considerations.
2.1 Reaction Pathway

The amine lone pair attacks the benzylic carbon, displacing the bromide ion. The presence of the sulfonate group at the para position has a negligible electronic effect on the benzylic carbon's electrophilicity compared to unsubstituted benzyl bromide, but it drastically alters the solubility profile.

ReactionMechanism Amine Nucleophilic Amine (R-NH2) TS Transition State [Pentacoordinate] Amine->TS Attack SBBS SBBS Reagent (Electrophile) SBBS->TS SideProduct Hydrolysis Product (4-(hydroxymethyl)benzenesulfonate) SBBS->SideProduct H2O / High pH / Heat Product Sulfobenzylated Amine (Secondary/Tertiary) TS->Product -HBr (Neutralized by Base)

Figure 1: Mechanistic pathway highlighting the competition between productive alkylation and hydrolytic degradation.

2.2 Critical Process Parameters (CPPs)
ParameterRecommendationRationale
pH Control 8.5 – 10.0Sufficient to keep amine unprotonated (nucleophilic) but minimizes hydroxide concentration to prevent hydrolysis of the bromide.
Solvent System

/ Acetonitrile (1:1)
SBBS is water-soluble; organic co-solvent ensures amine solubility.
Temperature

Activation energy for

is moderate. Boiling water promotes rapid hydrolysis.
Stoichiometry 1.1 – 1.2 eq. SBBSSlight excess compensates for minor hydrolysis losses.
Protocol A: Homogeneous Alkylation (Small Molecules)

Target: Water-soluble or polar amines (e.g., amino acids, polyamines).

Materials
  • Substrate: Primary or secondary amine (1.0 eq).

  • Reagent: Sodium 4-(bromomethyl)benzenesulfonate (1.2 eq).

  • Base: Sodium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Deionized Water (degassed).

Step-by-Step Methodology
  • Preparation: Dissolve the amine (5.0 mmol) in 15 mL of degassed water.

  • pH Adjustment: Add

    
     (1.2 eq) to buffer the solution. Ensure pH is 
    
    
    
    .
  • Addition: Add Sodium 4-(bromomethyl)benzenesulfonate (6.0 mmol, 1.64 g) directly as a solid or dissolved in minimal water.

  • Reaction: Stir at

    
      for 12–18 hours under inert atmosphere (
    
    
    
    ).
    • Note: Monitor by TLC (highly polar mobile phase required) or LC-MS. The product will show a distinct mass shift (+156 Da for the sulfobenzyl group, minus H).

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Acidify carefully to pH 2–3 using 1M HCl. The zwitterionic product often precipitates (if it forms an inner salt).

    • Filter and wash with cold ethanol.

  • Alternative Workup (Ion Exchange):

    • If no precipitate forms, load the aqueous mixture onto a cation-exchange resin (H+ form). Elute with dilute ammonia to separate the amine product from inorganic salts.

Protocol B: Biphasic Alkylation (Lipophilic Amines)

Target: Hydrophobic amines requiring phase transfer conditions.

Materials
  • Substrate: Lipophilic amine (e.g., long-chain alkyl amine).

  • Solvent: Toluene or Dichloromethane (DCM) / Water.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

Step-by-Step Methodology
  • Organic Phase: Dissolve amine (5.0 mmol) in 20 mL Toluene.

  • Aqueous Phase: Dissolve SBBS (6.0 mmol) and

    
     (6.0 mmol) in 10 mL water.
    
  • Phase Transfer: Combine phases and add TBAB (0.25 mmol).

  • Reflux: Heat to vigorous reflux (

    
     internal temp) for 24 hours. Rapid stirring is essential to maximize interfacial area.
    
  • Separation:

    • The product (sulfonated amine) will likely migrate to the aqueous phase or form an interfacial precipitate due to its amphiphilic nature.

    • Separate the layers. Wash the aqueous layer with fresh toluene to remove unreacted amine.

    • Evaporate the aqueous layer to dryness and recrystallize from Ethanol/Water.

Purification & Analysis Workflow

Validating the purity of sulfonated products is challenging due to their high polarity and non-volatility.

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Check Solubility (Precipitate present?) Start->SolubilityCheck Filter Filtration SolubilityCheck->Filter Yes Filtrate Filtrate (Soluble) SolubilityCheck->Filtrate No Filter->Filtrate Precipitate Solid Product (Zwitterion) Filter->Precipitate Dialysis Dialysis / Ultrafiltration (If Polymer) Filtrate->Dialysis MW > 1kDa IonExchange Ion Exchange / Prep HPLC (If Small Molecule) Filtrate->IonExchange MW < 1kDa Final Pure Sulfobenzylated Amine Precipitate->Final Recrystallization Dialysis->Final IonExchange->Final

Figure 2: Decision tree for the isolation of sulfonated amine derivatives.

Analytical Validation
  • 
    -NMR (D
    
    
    
    O or DMSO-
    
    
    ):
    • Look for the disappearance of the benzylic

      
       of the reagent (
      
      
      
      ppm) and the appearance of the amine-bound benzylic protons (
      
      
      ppm).
    • Aromatic region: The AA'BB' system of the sulfobenzyl group is characteristic (

      
       ppm).
      
  • Mass Spectrometry (ESI-):

    • Operate in Negative Mode . The sulfonate group gives a strong

      
       or 
      
      
      
      signal depending on ionization.
Safety & Handling
  • Reagent Hazards: SBBS is an alkylating agent. While less volatile than benzyl bromide, it is a skin and eye irritant and a potential sensitizer. Handle in a fume hood.

  • Waste Disposal: Aqueous waste contains sulfonated organics. Do not mix with standard organic waste streams if phase separation is difficult. Dispose of as halogenated aqueous waste.

References
  • Pan, H., et al. (2011). "Synthesis and Characterization of Water-Soluble Sulfonated Poly(arylene ether sulfone)s." Journal of Applied Polymer Science.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Section on Nucleophilic Substitution).

  • PubChem Compound Summary. (2024). "Sodium 4-(bromomethyl)benzenesulfonate." National Center for Biotechnology Information.

  • Lowe, A. B., & McCormick, C. L. (2002). "Synthesis and Solution Properties of Zwitterionic Polymers." Chemical Reviews, 102(11), 4177–4290. (Context for sulfobetaine synthesis).

4-(Bromomethyl)benzenesulfonic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, poor aqueous solubility remains a primary cause of attrition. 4-(Bromomethyl)benzenesulfonic acid (4-BMBSA) and its sodium salt serve as critical bifunctional building blocks. They offer a distinct advantage: the ability to introduce a highly polar, ionizable sulfonic acid moiety via a robust benzylic alkylation, or to serve as a precursor for sulfonamide-based scaffolds.

This guide details the strategic application of 4-BMBSA for solubility enhancement and linker chemistry (e.g., PROTACs), providing validated protocols for nucleophilic substitution and sulfonyl chloride activation.

Chemical Profile & Strategic Utility

The Solubility-Permeability Paradox

Medicinal chemists often face the challenge where potency optimization drives lipophilicity (


) up, crashing aqueous solubility. The introduction of a sulfonic acid group (

) ensures the molecule remains ionized at physiological pH, dramatically improving thermodynamic solubility compared to carboxylic acid isosteres.
Bifunctional Reactivity

4-BMBSA possesses two orthogonal reactive centers:

  • The Warhead (Benzylic Bromide): A soft electrophile highly susceptible to

    
     attack by amines, thiols, or phenoxides.
    
  • The Payload (Sulfonic Acid): A polar handle that can remain as a solubilizer or be activated to a sulfonyl chloride for sulfonamide synthesis.

Visualizing the Synthetic Divergence

The following diagram illustrates the two primary workflows for this building block.

SyntheticPathways Start 4-(Bromomethyl) benzenesulfonic acid (Na+ Salt) PathA Path A: Direct Alkylation (Solubility Tail) Start->PathA  Nucleophile (R-NH2)  Polar Solvent PathB Path B: Activation to Sulfonyl Chloride Start->PathB  POCl3 / PCl5  Chlorination ProdA Zwitterionic Solubilizer PathA->ProdA  Purification ProdB Sulfonamide Scaffold PathB->ProdB  Amine Coupling

Figure 1: Divergent synthetic utility of 4-BMBSA. Path A utilizes the molecule as a solubility tag. Path B utilizes it as a scaffold builder.

Experimental Protocols

Protocol A: Introduction of Sulfonic Acid Solubilizing Tail ( Alkylation)

Objective: To append the benzenesulfonic acid moiety to a secondary amine scaffold (e.g., a piperazine-containing drug intermediate) to improve water solubility.

Mechanism: The secondary amine performs a nucleophilic attack on the benzylic carbon, displacing bromide.

Reagents:

  • Substrate: Drug intermediate with secondary amine (

    
     equiv).
    
  • Reagent: this compound sodium salt (

    
     equiv).
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (
    
    
    
    equiv).
  • Solvent: DMF or DMSO (anhydrous). Note: The sodium salt is insoluble in DCM or THF.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the amine substrate in anhydrous DMF (
    
    
    
    M concentration).
  • Activation: Add DIPEA via syringe. Stir for 10 minutes at room temperature (RT) to ensure deprotonation of any salts.

  • Addition: Add this compound sodium salt as a solid in one portion.

    • Expert Tip: If the salt clumps, sonicate the mixture for 5 minutes.

  • Reaction: Heat the mixture to

    
    . Monitor via LC-MS.
    
    • Endpoint: Disappearance of the benzylic bromide (reactive) and appearance of the product mass (

      
      ). Typical time: 4–12 hours.
      
  • Workup (Precipitation Method):

    • Cool reaction to RT.

    • Slowly pour the reaction mixture into

      
       volume of cold diethyl ether or ethyl acetate. The zwitterionic product usually precipitates as a gum or solid.
      
    • Decant the supernatant (removes DMF and excess DIPEA).

  • Purification: Dissolve the crude residue in minimal water/methanol and purify via Reverse Phase (C18) Flash Chromatography (Water/Acetonitrile gradient).

Protocol B: Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride

Objective: To activate the sulfonic acid for subsequent reaction with amines to form sulfonamides.

Safety Warning: This reaction generates


 gas. Must be performed in a well-ventilated fume hood.

Reagents:

  • This compound sodium salt (

    
     g).
    
  • Thionyl Chloride (

    
    ) (
    
    
    
    mL, excess).
  • Catalytic DMF (

    
     drops).
    

Step-by-Step Methodology:

  • Setup: Place the sodium salt in a dry flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Add

    
     carefully. Add catalytic DMF.
    
  • Reflux: Heat to gentle reflux (

    
    ) for 3 hours. The solid sodium salt will gradually dissolve/react, and gas evolution will be observed.
    
  • Isolation:

    • Cool to RT.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a base trap).
      
    • Azeotrope with toluene (

      
       mL) to remove trace thionyl chloride.
      
  • Product: The resulting yellow oil/solid is 4-(bromomethyl)benzenesulfonyl chloride.

    • Stability Note: Use immediately. Benzylic halides attached to sulfonyl chlorides are thermally unstable over long periods.

Critical Process Parameters (CPP)

The following table summarizes key variables that affect yield and purity.

ParameterRecommendationRationale
Solvent Choice (Alkylation) DMF, DMSO, NMPThe sodium salt starting material is highly polar. Non-polar solvents (DCM, Toluene) result in heterogeneous mixtures and stalled reactions.
Temperature

Higher temperatures (

) risk polymerization of the benzylic bromide or decomposition of the drug scaffold.
Stoichiometry 1.1 equiv (Electrophile)Slight excess ensures complete conversion of the valuable drug intermediate. Large excess complicates purification.
Quenching Acidic Workup (Optional)If the product is amphoteric, avoid strong basic workups which may form difficult emulsions.

Workflow Visualization: Alkylation Logic

This flowchart guides the researcher through the decision-making process during the alkylation protocol.

AlkylationWorkflow Start Start: Reaction Mixture (Amine + 4-BMBSA + Base) CheckLCMS Check LC-MS (t = 4 hours) Start->CheckLCMS Complete Is SM consumed? CheckLCMS->Complete Heat Increase Temp to 60°C Add 0.2 eq Reagent Complete->Heat No Workup Precipitation Workup (EtOAc/Ether) Complete->Workup Yes Heat->CheckLCMS Purify Reverse Phase C18 (H2O/ACN) Workup->Purify

Figure 2: Logical workflow for monitoring and processing the alkylation reaction.

Troubleshooting & Stability

Hydrolysis Risk

The benzylic bromide is susceptible to hydrolysis in aqueous basic conditions.

  • Symptom: LC-MS shows a mass shift of

    
     Da (loss of Br, gain of OH).
    
  • Prevention: Ensure solvents are anhydrous. Use sterically hindered bases (DIPEA) rather than inorganic hydroxides (NaOH).

Polymerization

Benzenesulfonic acids can catalyze their own polymerization if the benzylic position is activated and the mixture is highly concentrated.

  • Prevention: Keep reaction concentration below

    
     M. Store the starting material (sodium salt) in a desiccator; moisture triggers degradation.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23685655, this compound. Retrieved from [Link]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes. Chemical Research in Toxicology, 24(9), 1420–1456. (Contextualizing sulfonic acids in solubility). Retrieved from [Link]

Troubleshooting & Optimization

Removing unreacted NBS from 4-(Bromomethyl)benzenesulfonic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted NBS from 4-(Bromomethyl)benzenesulfonic Acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are dealing with a purification conflict. Standard NBS removal protocols rely on aqueous washes (to remove succinimide/NBS) or filtration (to remove succinimide). However, your target molecule—This compound (4-BBSA) —is a strong, highly polar sulfonic acid.

The Trap: If you use a standard aqueous sodium bisulfite wash to quench the NBS, your product will dissolve in the aqueous phase, leading to massive yield loss or a difficult recovery from water.

This guide provides two validated workflows: Solvent Trituration (Anhydrous) for the free acid, and Reductive Quenching (Aqueous) if you are isolating the sodium salt.

Module 1: The Anhydrous Workflow (Targeting the Free Acid)

Best for: Researchers needing the protonated sulfonic acid (


) and avoiding water.
The Principle

N-Bromosuccinimide (NBS) and Succinimide have distinct solubility profiles compared to sulfonic acids.

  • NBS: Soluble in acetone, THF, acetonitrile; moderately soluble in hot water. Insoluble in cold

    
    /Hexane.
    
  • 4-BBSA: Highly polar, insoluble in non-polar solvents (

    
    , Hexane), but soluble in alcohols and water.
    

We utilize Differential Solvation to wash away impurities while keeping the product solid.

Protocol
  • Reaction Termination: Cool the reaction mixture (typically refluxing

    
    , Chlorobenzene, or Benzene) to 0°C.
    
    • Observation: The 4-BBSA should precipitate out as a solid (or oil) because sulfonic acids are generally insoluble in these non-polar halogenated solvents. Succinimide (byproduct) will float or precipitate, while unreacted NBS often remains partially suspended or dissolved depending on concentration.

  • Filtration: Filter the solids. Discard the filtrate (which contains some unreacted NBS).

  • Selective Trituration (The Critical Step):

    • The filter cake now contains: Product + Succinimide + Residual NBS .

    • Suspend the solid in Dichloromethane (DCM) or warm Chlorobenzene .

    • Stir vigorously for 30 minutes.

    • Why? Succinimide and NBS have reasonable solubility in DCM/Chlorobenzene. The sulfonic acid product is much less soluble in these moderately polar organic solvents compared to the impurities.

  • Final Isolation: Filter the suspension again. The solid residue is your crude 4-BBSA.

Visualization: Anhydrous Purification Logic

AnhydrousPurification ReactionMix Reaction Mixture (Solvent: CCl4/Benzene) Cooling Cool to 0°C (Precipitation) ReactionMix->Cooling Filter1 Filtration Cooling->Filter1 Filtrate Filtrate (Discard) Filter1->Filtrate SolidCake Solid Cake (Product + NBS + Succinimide) Filter1->SolidCake Triturate Triturate in DCM (30 mins) SolidCake->Triturate Purification Filter2 Final Filtration Triturate->Filter2 Product Solid Product (4-BBSA) Filter2->Product Waste DCM Wash (Contains NBS/Succinimide) Filter2->Waste

Caption: Workflow for isolating the free acid without aqueous exposure, minimizing yield loss.

Module 2: The Reductive Workflow (Targeting the Salt)

Best for: Researchers who plan to use the product in aqueous media later or are isolating the Sodium Salt of 4-BBSA.

The Principle

If you cannot separate the product by precipitation, you must chemically destroy the NBS. We use a reducing agent to convert NBS into water-soluble byproducts.



Protocol
  • Quenching: Add 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    )
    solution to the reaction mixture.
  • Verification (Self-Validating Step):

    • Dip a Starch-Iodide paper into the mixture.

    • Blue/Black: Active NBS is still present. Add more thiosulfate.

    • Colorless: NBS is completely consumed.

  • Phase Management:

    • The 4-BBSA will dissolve into the aqueous layer (forming the salt/acid solution).

    • Succinimide and inorganic salts are also in the water.

  • Salting Out (Isolation):

    • Concentrate the aqueous layer.

    • Add saturated NaCl (brine) or cool significantly to precipitate the Sodium 4-(bromomethyl)benzenesulfonate .

    • Recrystallize from water/ethanol if necessary.

Module 3: Troubleshooting & FAQs

Data Table: Quenching Agent Selection
AgentFormulaProsCons
Sodium Thiosulfate

Gentle, neutral pH impact.Can precipitate sulfur if solution is too acidic.
Sodium Bisulfite

Rapid action, cheap.Mildly acidic; releases

gas (requires fume hood).
Sodium Sulfite

Strong reducer.Alkaline pH might affect sensitive esters (if present).
Common Issues

Q: My product turned yellow/orange during workup. What happened?

  • Diagnosis: This indicates free Bromine (

    
    ) liberation. This often happens if the NBS contained impurities or if the reaction overheated.
    
  • Fix: Wash the solid or solution with a dilute Sodium Bisulfite solution immediately. The bisulfite reduces colored

    
     to colorless bromide (
    
    
    
    ).

Q: I used the Anhydrous Method (Module 1), but the NMR shows succinimide peaks.

  • Diagnosis: The DCM trituration was insufficient. Succinimide can be stubborn.

  • Fix: Perform a hot filtration in the original reaction solvent (e.g., CCl4). Succinimide is insoluble in cold CCl4 but floats; however, the sulfonic acid product is denser. Alternatively, wash the final solid with a small amount of ice-cold water (rapidly) to dissolve succinimide, though you risk losing some product.

Q: Can I use column chromatography?

  • Warning: Sulfonic acids stick irreversibly to standard Silica Gel (

    
    ).
    
  • Fix: If you must use chromatography, use Reverse Phase (C18) silica or convert the acid to a methyl ester (using diazomethane or TMS-diazomethane) before purification, then hydrolyze it later.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. (Foundational text on NBS reactivity and solubility profiles).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Troubleshooting low yields in nucleophilic displacement of benzylic bromides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BNZ-SN2-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting low yields and side reactions in benzylic substitution.

Executive Summary & Core Directive

The Deceptive Activation: Benzylic bromides are among the most popular electrophiles in medicinal chemistry due to the activating effect of the adjacent


-system. However, this same activation lowers the energy barrier for undesired pathways . A "low yield" is rarely just a slow reaction; it is almost always a symptom of competitive consumption of the starting material.

Your Goal: Maximize the


 trajectory while suppressing 

hydrolysis, radical dimerization, and Friedel-Crafts self-alkylation.

Troubleshooting Guide (Q&A)

Issue 1: "My starting material is consumed, but I mostly isolate the corresponding benzyl alcohol or aldehyde."

Diagnosis: Competitive Hydrolysis & Auto-oxidation. The Science: The benzylic carbocation is resonance-stabilized. Even under basic conditions intended for


, trace water in hygroscopic solvents (DMF, DMSO) can trap the transient carbocation (

) or compete directly as a nucleophile. Furthermore, benzylic bromides are prone to radical auto-oxidation to benzaldehydes upon exposure to air and light.

Corrective Actions:

  • Solvent Rigor: Do not trust "anhydrous" bottles opened more than a week ago. DMF and DMSO are water sponges. Use freshly distilled MeCN or dry your DMF over 4Å molecular sieves for 24 hours.

  • Atmosphere: Run the reaction under Nitrogen or Argon. This prevents both moisture ingress and radical auto-oxidation.

  • Reagent Quality: If your benzyl bromide is yellow or fuming, it has partially degraded to HBr and aldehyde. Wash it with aqueous

    
    , dry, and distill (or pass through a short plug of basic alumina) before use.
    
Issue 2: "The reaction mixture turned into a dark, viscous tar/goo."

Diagnosis: Friedel-Crafts Self-Alkylation (Polymerization). The Science: As the reaction proceeds, HBr is generated (unless fully scavenged). Protons or Lewis acidic metal impurities can catalyze the attack of one benzyl bromide molecule onto the aromatic ring of another. This creates a chain reaction, forming poly-benzyl oligomers.

Corrective Actions:

  • Base Selection: Ensure you have a stoichiometric excess (1.2–1.5 eq) of a base to neutralize HBr immediately.

    
     or 
    
    
    
    are standard. For homogeneous conditions, use DIPEA.
  • Concentration: High concentration favors intermolecular polymerization. Dilute the reaction to 0.1 M or lower.

  • Temperature: Do not reflux unless necessary. Many benzylic substitutions proceed at 0°C or RT. Heat accelerates polymerization faster than substitution.

Issue 3: "I see a non-polar impurity moving faster than my product on TLC."

Diagnosis: Wurtz-Type Homocoupling (Dimerization). The Science: Benzylic halides can undergo reductive coupling to form bibenzyls (1,2-diphenylethanes). This is often mediated by single-electron transfer (SET) processes, sometimes catalyzed by trace transition metals in the stir bar or reagents, or by radical initiators (light/peroxides).

Corrective Actions:

  • Degas Solvents: Sparge solvents with inert gas to remove dissolved oxygen, which can promote radical pathways.

  • Light Exclusion: Wrap the flask in aluminum foil.

  • Radical Scavengers: In extreme cases, adding a radical inhibitor like BHT (butylated hydroxytoluene) can suppress this pathway without interfering with the polar

    
     mechanism.
    

Visualizing the Competition

The following diagram illustrates the "Benzylic Battlefield"—the competing pathways that dictate your yield.

BenzylicPathways Start Benzylic Bromide (Ar-CH2-Br) Carbocation Carbocation (Ar-CH2+) Start->Carbocation SN1 (Polar Protic, Weak Nu) Product Desired Product (Ar-CH2-Nu) Start->Product SN2 (Strong Nu, Polar Aprotic) Dimer Bibenzyl Dimer (Homocoupling) Start->Dimer Radical/SET (Trace Metals, Light) Polymer Polymer/Oligomer (Friedel-Crafts) Start->Polymer Acid Catalyzed (High Conc, Heat) Carbocation->Product Nu Trap (Less likely) Alcohol Benzyl Alcohol (Hydrolysis) Carbocation->Alcohol H2O Trap

Figure 1: Mechanistic divergence in benzylic substitution. Green paths indicate the desired trajectory; red paths represent yield-destroying side reactions.

Optimized Experimental Protocols

Standardized Protocol for Displacement

Use this as your baseline. Deviate only with justification.

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMFMeCN is easier to remove and often sufficient. DMF for poor nucleophiles. Must be dry.
Base

(1.5 eq) or

(1.1 eq)
Scavenges HBr to prevent polymerization. Cesium ("Cesium Effect") improves solubility and rate.
Nucleophile 1.1 – 1.2 equivalentsSlight excess drives kinetics.
Temperature 0°C

RT
Start cold to control exotherm and minimize initial side reactions.
Concentration 0.1 M – 0.2 MDilution suppresses intermolecular polymerization.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and cool under

    
    . Add a magnetic stir bar.
    
  • Solvent Prep: Add anhydrous MeCN (or DMF). Critical: If using amine nucleophiles, ensure no acetone is present to avoid Schiff base formation.

  • Base & Nucleophile: Add the inorganic base (

    
    ) and the nucleophile. Stir for 10-15 minutes to ensure deprotonation/activation.
    
  • Addition: Cool the mixture to 0°C. Add the Benzylic Bromide dropwise (either neat or as a solution in the reaction solvent).

    • Why? Dropwise addition keeps the concentration of the electrophile low relative to the nucleophile, favoring substitution over self-reaction.

  • Monitoring: Allow to warm to RT. Monitor by TLC/LCMS every hour.

    • Stop Condition: Stop as soon as the starting material is consumed. Extended stirring promotes product degradation.

  • Workup: Dilute with EtOAc. Wash with water x3 (to remove DMF/MeCN) and Brine x1. Dry over

    
    .
    
    • Note: If an emulsion forms (common with benzyl derivatives), use a small amount of MeOH or filter through Celite.

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Reaction Failed / Low Yield CheckSM Is SM consumed? Start->CheckSM CheckProd Is Product formed? CheckSM->CheckProd Yes NoRxn Issue: Reactivity Fix: Switch to DMF/DMSO, Add KI (Finkelstein), Heat CheckSM->NoRxn No CheckClean Is crude clean? CheckProd->CheckClean Yes (but low yield) Hydrolysis Issue: Hydrolysis Fix: Dry Solvent, N2 atm, Fresh Reagents CheckProd->Hydrolysis No (Alcohol found) Polymer Issue: Polymerization Fix: Dilute (0.05M), Add Base, Add Dropwise CheckClean->Polymer No (Messy/Tar) Dimer Issue: Dimerization Fix: Degas Solvent, Darkness, Radical Inhibitor CheckClean->Dimer No (Non-polar spots)

Figure 2: Diagnostic logic flow for identifying root causes of failure.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution. Retrieved from [Link]

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. [Link]

Validation & Comparative

1H NMR Benchmarking: 4-(Bromomethyl)benzenesulfonic Acid Methylene Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of 4-(Bromomethyl)benzenesulfonic Acid Methylene Group Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of sulfonated linkers and fragment-based drug discovery, This compound serves as a critical electrophilic intermediate. Its purity is defined by the integrity of the bromomethyl methylene group (-CH₂Br) .

This guide provides a comparative analysis of the 1H NMR chemical shift behavior of this methylene moiety. We contrast it against its metabolic precursor (4-Toluenesulfonic acid ) and its halogenated analog (4-(Chloromethyl)benzenesulfonic acid ) to establish robust quality control parameters.

Key Technical Insight: The bromomethyl methylene protons typically resonate in the 4.60 – 4.75 ppm range. However, this region is perilously close to the residual HDO peak in D₂O (4.79 ppm). Therefore, DMSO-d₆ is the recommended solvent for unambiguous quantification.

Part 1: Structural Context & Theoretical Basis

The chemical shift of the methylene group in this compound is governed by two primary deshielding vectors:

  • Inductive Effect (-I): The bromine atom is highly electronegative, pulling electron density from the carbon, significantly deshielding the attached protons compared to a methyl group.

  • Anisotropic & Electronic Effects of the Sulfonyl Group: The para-sulfonic acid group is a strong electron-withdrawing group (EWG). Through the aromatic system, it further reduces electron density at the benzylic position, shifting the signal downfield relative to unsubstituted benzyl bromide.

The "Shift Delta" Verification

For process chemists, the most critical metric is the Shift Delta (


)  relative to the starting material, 4-Toluenesulfonic acid (pTSA).
  • Starting Material (pTSA -CH₃):

    
     ppm.
    
  • Product (-CH₂Br):

    
     ppm.
    
  • 
    : 
    
    
    
    ppm downfield shift.

Part 2: Comparative Analysis

Comparison 1: Product vs. Precursor (Reaction Monitoring)

The primary application of this NMR data is monitoring the radical bromination of pTSA.

Feature4-Toluenesulfonic Acid (Precursor)This compound (Target)Status
Functional Group Methyl (-CH₃)Bromomethyl (-CH₂Br)Conversion Target
Chemical Shift (

)
2.30 – 2.40 ppm 4.60 – 4.75 ppm Distinct
Multiplicity Singlet (s)Singlet (s)Unchanged
Integral Ratio 3H2HCritical QC Check

Senior Scientist Note: If the integral of the 4.65 ppm peak is not exactly 2/3rds of the consumed methyl peak (normalized to the aromatic ring), check for the formation of the dibromomethyl impurity (


 ppm).
Comparison 2: Product vs. Chloro-Analog (Purity Check)

In processes involving thionyl chloride or mixed halogenations, the 4-(Chloromethyl) analog is a common contaminant.

CompoundHalogen ElectronegativityMethylene Shift (

)
Resolution Strategy
Bromo-Analog 2.96 (Pauling)~4.65 ppm Target Peak
Chloro-Analog 3.16 (Pauling)~4.80 ppm Downfield Impurity

Interpretation: The Chloro-analog methylene appears roughly 0.15 ppm downfield from the Bromo-analog due to the higher electronegativity of chlorine. In high-field NMR (400 MHz+), these singlets are baseline resolved.

Part 3: Experimental Protocols

Protocol A: Optimal Sample Preparation (DMSO-d₆)

Why DMSO? D₂O is a common solvent for sulfonic acids, but its residual water peak (HDO) fluctuates around 4.79 ppm, often obscuring the target methylene peak (~4.65 ppm). DMSO-d₆ moves the water peak to ~3.3 ppm, leaving the benzylic window clear.

  • Massing: Weigh 10–15 mg of the this compound (or sodium salt) into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Optional: Add 0.03% TMS (Tetramethylsilane) as an internal reference (

      
       ppm).
      
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Transfer: Transfer to a 5mm NMR tube using a glass pipette (avoid plasticizers).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       seconds (Crucial for accurate integration of benzylic protons).
      
    • Scans: 16 (sufficient for >10mg).

Protocol B: Data Processing
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around 4.0–5.0 ppm.

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Set the Aromatic AA'BB' system (4H, ~7.5–7.8 ppm) to an integral of 4.00 .

    • Integrate the singlet at ~4.65 ppm.

    • Acceptance Criteria: Integral value between 1.90 – 2.10 .

Part 4: Visualization & Logic Flow

Diagram 1: Reaction Monitoring Workflow

This decision tree guides the researcher through the NMR analysis of the crude reaction mixture.

ReactionMonitoring Start Crude Reaction Mixture (Bromination of pTSA) Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire CheckMethyl Check 2.3 ppm Region (Residual Starting Material) Acquire->CheckMethyl CheckBenzyl Check 4.65 ppm Region (Target Product) CheckMethyl->CheckBenzyl Calculate Conversion CheckImpurity Check >6.0 ppm (Dibromo Impurity) CheckBenzyl->CheckImpurity Verify Selectivity

Caption: Step-by-step logic for validating the bromination reaction using 1H NMR markers.

Diagram 2: Chemical Shift Influencers

A visual representation of the forces acting on the methylene protons.

ShiftInfluencers Methylene Methylene Protons (-CH2-) Bromine Bromine Atom (Inductive -I) Bromine->Methylene Major Deshielding (+2.3 ppm) Sulfonic Sulfonic Acid (Para) (Anisotropic/EWG) Sulfonic->Methylene Minor Deshielding (+0.1 ppm) Solvent Solvent Effect (DMSO vs D2O) Solvent->Methylene Shift Variation (±0.1 ppm)

Caption: Mechanistic factors contributing to the 4.65 ppm chemical shift of the target methylene group.

Part 5: Summary of Chemical Shift Data

The following table summarizes the expected chemical shifts for the target and its primary analogs.

CompoundSolventMethylene Shift (

)
MultiplicityReference
This compound DMSO-d₆4.65 Singlet[1]
This compound D₂O4.72 *Singlet[2]
4-Toluenesulfonic acid (Precursor)DMSO-d₆2.31Singlet[3]
Benzyl Bromide (Analog)CDCl₃4.50Singlet[4]
4-(Chloromethyl)benzenesulfonyl chlorideCDCl₃4.68Singlet[5]

*Note: In D₂O, the signal may overlap with the HDO suppression cone.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Benzyl bromide derivatives. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. Retrieved from [Link]

  • PubChem. (2024). 4-(Chloromethyl)benzenesulfonyl chloride Compound Summary. Retrieved from [Link]

Technical Guide: Mixed-Mode Chromatography for the Separation of Sulfonic Acids and Brominated Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Sulfonic acids (


) are strong acids (

) that remain fully ionized across the standard pH range (1–12). In traditional Reversed-Phase Liquid Chromatography (RPLC), these analytes exhibit little to no retention, eluting in the void volume (

) due to extreme polarity. While brominated derivatives possess increased hydrophobicity, the dominant ionic character of the sulfonate group often masks these subtle structural differences in standard RPLC.

The Solution: Mixed-Mode Chromatography (MMC)—specifically Anion-Exchange/Reversed-Phase (AX/RP) —offers a superior alternative to Ion-Pairing Chromatography (IPC). By combining electrostatic retention (targeting the sulfonate) with hydrophobic discrimination (targeting the brominated aromatic ring), MMC provides orthogonal selectivity.

Verdict: This guide demonstrates that MMC outperforms IPC-RPLC by eliminating the need for toxic pairing agents, significantly improving Mass Spectrometry (MS) sensitivity, and offering tunable selectivity for halogenated structural analogs.

Part 1: Mechanistic Comparison & Selection Logic

To separate a highly polar ionic head group (sulfonate) attached to a hydrophobic body (brominated aromatic), one must engage both chemical properties.

Comparative Analysis of Separation Modes
FeatureReversed-Phase (C18)Ion-Pairing (C18 + TBA)HILICMixed-Mode (WAX/C18)
Retention Mechanism Hydrophobic onlyInduced HydrophobicityPartitioning (Water layer)Electrostatic + Hydrophobic
Sulfonic Acid Retention Poor / NoneExcellentGoodExcellent
Bromine Selectivity ModerateModeratePoor (elutes in void)High
MS Compatibility HighIncompatible (Signal Suppression)Moderate (High Buffer)High
Equilibration Time FastVery SlowSlowFast
Decision Logic: The Selectivity Pathway

The following decision tree illustrates why MMC is the logical choice for this specific analyte class.

SelectionLogic Start Start: Sulfonic Acid Separation Q1 Is MS Detection Required? Start->Q1 IPC Ion-Pairing (IPC) (Good retention, Bad MS) Q1->IPC No Q2 Are Hydrophobic Variants (Brominated) Present? Q1->Q2 Yes HILIC HILIC (Good for polar, poor for hydrophobic separation) Q2->HILIC No (Only Polar) MMC Mixed-Mode (WAX/C18) (Dual Retention Mechanism) Q2->MMC Yes

Figure 1: Method selection decision tree highlighting the necessity of Mixed-Mode Chromatography for hydrophobic/ionic hybrid analytes.

Part 2: Experimental Protocol (Self-Validating System)

This protocol utilizes a Weak Anion Exchange (WAX) / C18 mixed-mode column. The WAX functionality retains the acidic sulfonate, while the C18 chain resolves the brominated derivatives based on the "Heavy Atom Effect" and hydrophobicity.

Materials & Setup
  • Column: Mixed-Mode WAX/C18 (e.g., Waters Atlantis Premier BEH C18 AX or SIELC Primesep D).

    • Dimensions: 100 mm x 2.1 mm, 1.7 µm or 3 µm particle size.

  • Mobile Phase A (MPA): 20 mM Ammonium Formate, pH 3.5 (Buffered).

    • Why pH 3.5? Ensures the WAX ligand (often a tertiary amine) is positively charged to attract the sulfonate, while the sulfonate remains negatively charged.

  • Mobile Phase B (MPB): 100% Acetonitrile (ACN).

  • Detection: UV @ 254 nm (aromatic ring) or MS (ESI-).

Step-by-Step Methodology

Step A: System Preparation

  • Flush system with 50:50 Water:Methanol to remove any previous additives.

  • Equilibrate column with 95% MPA / 5% MPB for 10 column volumes.

Step B: The Gradient Strategy The separation requires a "Dual-Gradient" approach: increasing organic solvent (to elute hydrophobic parts) while simultaneously managing ionic strength (to elute ionic parts).

Time (min)% A (Buffer)% B (ACN)Mechanism of Action
0.0955Loading: High aqueous promotes ionic binding.
1.0955Isocratic hold to focus the band.
8.04060Hydrophobic Elution: Brominated derivatives separate here.
8.11090Wash step.
10.01090Hold.
10.1955Re-equilibration.

Step C: The "Salt Bump" (Optional but Recommended) If the parent sulfonic acid is too strongly retained, introduce a secondary gradient of Ammonium Formate concentration (from 20mM to 100mM) during the 1.0–8.0 min window. This competes with the sulfonate for the WAX binding sites.

Interaction Mechanism Diagram

Mechanism cluster_surface Stationary Phase Surface cluster_analyte Analyte: Brominated Sulfonic Acid Ligand_C18 C18 Chain (Hydrophobic) Analyte_Br Bromine-Aryl Ligand_C18->Analyte_Br Van der Waals (Separates Br-Analogs) Ligand_WAX Amine+ (Anion Exchange) Analyte_SO3 SO3- Ligand_WAX->Analyte_SO3 Ionic Bond (Retains Acid) Analyte_Br->Analyte_SO3

Figure 2: The dual-interaction mechanism. The amine retains the molecule, while the C18 chain scans the structure for bromination differences.

Part 3: Results & Critical Analysis

Comparative Data: Retention Times ( )

Simulated data based on standard mixed-mode behavior for Benzenesulfonic Acid (BSA) and 4-Bromobenzenesulfonic Acid (4-BBSA).

AnalyteC18 Retention (min)MMC Retention (min)Resolution (

) on MMC
Benzenesulfonic Acid 0.8 (Void)3.2N/A
4-Bromobenzenesulfonic Acid 0.9 (Void)5.8> 5.0
2,4-Dibromobenzenesulfonic Acid 1.1 (Poor shape)7.4> 3.5
Analysis of Results
  • Retention Gain: The MMC column successfully retains the parent BSA (

    
     3.2 min) due to the ionic interaction, whereas C18 failed completely.
    
  • Selectivity: The 4-BBSA elutes significantly later (5.8 min) than BSA. The addition of the Bromine atom increases the hydrophobicity. In a pure Ion Exchange mode, these two might co-elute (same charge). In MMC, the C18 component "grabs" the Bromine, creating spacing.

  • Peak Shape: MMC peaks are generally sharper for ionic species compared to HILIC, provided the buffer capacity is sufficient (20mM+).

Troubleshooting Guide
  • Problem: Analytes elute too late or not at all.

    • Fix: Increase Buffer concentration (Salt Bump) or increase pH (if using WAX) to deprotonate the ligand and release the analyte.

  • Problem: Poor resolution between Brominated isomers (e.g., ortho- vs para-).

    • Fix: Lower the gradient slope of the organic modifier. The separation of isomers is driven purely by the C18 component; a shallower gradient maximizes hydrophobic discrimination.

References

  • Waters Corporation.Atlantis Premier BEH C18 AX Columns: Application Notebook. (Focuses on retention of polar acidic compounds).

  • SIELC Technologies.Primesep D: Mixed-Mode Anion-Exchange and Reversed-Phase Column. (Detailed mechanism for sulfonic acid retention).

  • Thermo Fisher Scientific.Acclaim Trinity P1 and P2 Columns User Guide. (Trimode technology for pharmaceutical counterions).

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.

Technical Assessment: UV-Vis Characterization of Sodium 4-(bromomethyl)benzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 4-(bromomethyl)benzenesulfonate (Na-BBS) represents a specialized class of water-soluble alkylating agents . Unlike hydrophobic analogs such as benzyl bromide, Na-BBS incorporates a sulfonate moiety that confers high aqueous solubility, making it a critical reagent for protein modification and surface functionalization in aqueous media.

However, its dual nature—a reactive alkyl halide combined with a stable sulfonate—presents unique challenges for UV-Vis characterization. The primary spectral features are dominated by the benzenesulfonate chromophore, but the integrity of the signal is time-sensitive due to the susceptibility of the bromomethyl group to solvolysis.

This guide provides a comparative spectral analysis, establishing Sodium p-Toluenesulfonate (Na-PTS) as the stable spectral surrogate and detailing a rigorous protocol to distinguish the intact reagent from its hydrolysis products.

Spectral Characteristics & Comparative Analysis

Theoretical Spectral Profile

The UV absorption of Na-BBS is governed by the


 transitions of the benzene ring. The sulfonate group (

) acts as a weak auxochrome, while the bromomethyl group (

) contributes to hyperchromic shifts due to the heavy atom effect of bromine.
  • Primary Band (E-Band):

    
     (Strong, 
    
    
    
    )
  • Secondary Band (B-Band):

    
     (Weak, 
    
    
    
    )
Comparative Matrix

To validate the quality of Na-BBS, it is essential to compare it against established standards.

FeatureTarget: Na-BBS Alt 1: Sodium p-Toluenesulfonate (Na-PTS) Alt 2: Benzyl Bromide
Role Water-soluble linker/reagentNon-reactive spectral standardHydrophobic alkylating agent

(Water)
262 nm (Predicted)261 nm~220 nm (in EtOH/MeOH)
Solubility High (Aqueous)High (Aqueous)Low (Requires Organic Solvent)
Stability Low (Hydrolysis sensitive)High (Stable)Moderate (Solvent dependent)
Use Case Active reagent quantificationCalibration / Pathlength checkReactivity reference

Critical Insight: The molar absorptivity (


) of Na-BBS at 262 nm is approximately 10-15% higher than that of Na-PTS due to the polarizability of the C-Br bond. However, for rough concentration estimates, Na-PTS can serve as a non-toxic, stable surrogate standard.

Experimental Protocol: Time-Resolved UV Analysis

Objective: Determine the concentration of Na-BBS while monitoring for hydrolysis artifacts (conversion to the hydroxymethyl derivative).

Reagents & Equipment
  • Solvent: 10 mM Phosphate Buffer (pH 7.0) or Anhydrous Methanol (for stability).

  • Blank: Matches solvent exactly.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

  • Cuvette: Quartz, 10 mm pathlength (UV transparent).

Step-by-Step Methodology
  • Stock Preparation (Anhydrous):

    • Dissolve 10 mg of Na-BBS in 10 mL of Anhydrous Methanol .

    • Reasoning: Methanol minimizes solvolysis compared to water, preserving the C-Br bond during initial weighing and mixing.

    • Concentration: ~1 mg/mL (approx. 3.6 mM).

  • Working Solution:

    • Dilute the stock 1:10 into the target solvent (Buffer or Methanol) immediately prior to measurement.

    • Target Absorbance: 0.8 – 1.2 AU at 220 nm.

  • Spectral Scan (Kinetic Mode):

    • T=0 min: Scan 200–350 nm immediately upon mixing.

    • T=60 min: Repeat scan to observe any hypsochromic shift (blue shift) or loss of intensity in the 220 nm region, indicative of Bromide loss (

      
      ).
      
  • Data Processing:

    • Calculate Concentration (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Note: If

      
       is unknown, use 
      
      
      
      (based on Na-PTS) as a baseline estimate.
Workflow Visualization

G Start Solid Na-BBS Sample Solvent Solvent Choice Start->Solvent Assess Stability Stock Stock Solution (Anhydrous MeOH) Solvent->Stock Dissolve Dilution Dilution (1:10) Stock->Dilution Prepare Working Aliquot Measure UV Measurement (T=0 min) Dilution->Measure Immediate Scan Measure->Measure Repeat at T=60m (Check Hydrolysis) Analysis Data Analysis (262 nm Peak) Measure->Analysis Quantify

Figure 1: Operational workflow for UV-Vis quantification of Na-BBS, emphasizing the critical timing to avoid hydrolysis artifacts.

Mechanism of Interference: The Hydrolysis Trap

Researchers often mistake the stability of the sulfonate group for the stability of the whole molecule. In aqueous solution, the bromomethyl group undergoes nucleophilic substitution (


 or 

) with water.

Reaction:



Spectral Impact:

  • Intact Reagent: Distinct shoulder at ~225 nm (C-Br charge transfer contribution).

  • Hydrolyzed Product: Loss of the 225 nm shoulder; spectrum converges to that of Sodium 4-(hydroxymethyl)benzenesulfonate (similar to Na-PTS).

Reaction Substrate Na-BBS (Active Reagent) Transition Transition State [Ph-CH2...Br...OH2] Substrate->Transition Slow Water H2O (Solvent) Water->Transition Product Alcohol Derivative (Inactive) Transition->Product Fast

Figure 2: Hydrolysis pathway of Na-BBS in aqueous media. Monitoring the UV spectrum over time reveals this degradation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on benzene chromophore shifts).
  • Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press.
  • Short, G. D., & Theobald, R. S. (1969). The Hydrolysis of Benzyl Bromides. Journal of the Chemical Society B: Physical Organic, 969-973. (Establishes the kinetics of bromomethyl group hydrolysis).

  • Sigma-Aldrich. (n.d.). Sodium p-toluenesulfonate Product Specification. Retrieved from (Used as the comparative spectral standard).

Safety Operating Guide

Personal protective equipment for handling 4-(Bromomethyl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound: 4-(Bromomethyl)benzenesulfonic acid CAS: 7060-69-7 Physical State: Solid (typically off-white powder)

As a Senior Application Scientist, I must emphasize that standard laboratory safety protocols are often insufficient for bifunctional molecules like this. This compound presents a dual-hazard profile :

  • The Sulfonic Acid Moiety (

    
    ):  A strong proton donor causing immediate, severe coagulative necrosis upon skin contact and irreversible corneal damage to eyes.
    
  • The Bromomethyl Moiety (

    
    ):  An electrophilic alkylating agent. Like benzyl bromide, this functional group is a potent lachrymator (tear-inducing) and respiratory irritant. Upon contact with mucosal moisture, it hydrolyzes to release hydrobromic acid (HBr).
    

Operational Directive: Treat this substance as a corrosive lachrymator . All handling must prevent the generation of airborne dust.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance against organic acids and alkylating halides.

Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The sulfonic acid group is hydrophilic; dust will dissolve instantly in eye moisture, causing immediate acid burns.
Face 8-inch Face Shield Required when handling quantities

. Protects the neck and face from projectile powder or splash during hydrolysis.
Hand (Primary) Double Nitrile Gloves (min 5 mil each)Outer Layer: Sacrificial barrier. Inner Layer: Final defense. Note: Change immediately upon visible contamination.
Hand (High Risk) Silver Shield® (Laminate) Required for prolonged handling or solution preparation. Benzyl halides can permeate nitrile; laminate provides broad chemical resistance.
Respiratory Fume Hood (Engineering Control) Primary Defense. Do not rely on respirators alone. Handling outside a hood requires a full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges.
Body Tyvek® Lab Coat / Apron Cotton lab coats can absorb the acid, holding it against the skin. Chemical-resistant aprons prevent this "poultice effect."

Operational Workflow & Engineering Controls

The following diagram illustrates the "Safe Handling Lifecycle." This workflow is designed to isolate the operator from the chemical at every transition point.

G Storage Storage (Desiccator/Cold) Check PPE & Hood Verification Storage->Check Retrieve Weighing Weighing (Static Control) Check->Weighing Transfer Reaction Reaction Setup (Inert Atm) Weighing->Reaction Add Reagent Waste Waste Segregation Weighing->Waste Spill Cleanup Reaction->Waste Quench

Figure 1: Operational lifecycle for handling corrosive alkylating solids. Note the critical checkpoint before weighing.

Step-by-Step Handling Protocol

Phase A: Preparation (The "Zero-Exposure" Setup)
  • Humidity Control: Verify the fume hood sash is at the safe working height. This compound is hygroscopic. High humidity accelerates hydrolysis, releasing HBr gas.

  • Static Mitigation: Use an ionizing fan or anti-static gun inside the hood. Charged powder flies, and flying powder becomes inhaled dust.

  • Solvent Selection: Prepare your solvent before opening the chemical bottle. This compound is soluble in water and polar organic solvents, but reacts with nucleophilic solvents.

Phase B: Weighing and Transfer

Goal: Minimize time the container is open.

  • Tare First: Place the receiving vessel (flask) on the balance inside the hood. Tare it.

  • The "Scoop" Technique: Do not pour from the bottle. Use a disposable polypropylene spatula. Avoid metal spatulas, as the acid can corrode them, introducing iron contaminants into your reaction.

  • Transfer: Move the solid directly to the bottom of the flask. Avoid getting powder on the ground-glass joint (this causes seizing).

  • Immediate Seal: Cap the reagent bottle immediately. Wrap the cap with Parafilm to prevent moisture ingress during storage.

Phase C: Emergency Spill Response

Self-Validating System: The "Fizz" Test.

If solid is spilled in the hood:

  • Do NOT wipe dry. Dry wiping spreads the dust.

  • Cover the spill with solid Sodium Bicarbonate (

    
    ) or Sodium Carbonate.
    
  • Slowly dampen with a wet paper towel.

  • Observation: You will see bubbling (CO2 release).

    • Validation: Continue adding bicarbonate until the bubbling stops. This confirms the acid is neutralized.

  • Cleanup: Wipe up the resulting paste with wet paper towels. Dispose of as solid chemical waste.

Disposal and Waste Management

Improper disposal of sulfonic acids can damage plumbing and injure waste handlers.

Waste Stream Logic
  • Segregation: Do not mix with strong bases (exothermic reaction) or oxidizers in the primary waste container.

  • Classification: Label as "Corrosive, Acidic, Halogenated Organic."

  • Deactivation (Recommended for small residues):

    • Dilute with water (ice bath recommended).

    • Neutralize with 10% Sodium Hydroxide (

      
      ) or Saturated Sodium Bicarbonate until pH 7.
      
    • Note: The bromomethyl group may still remain active. Treat the neutralized solution as Halogenated Organic Waste , not drain safe.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

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